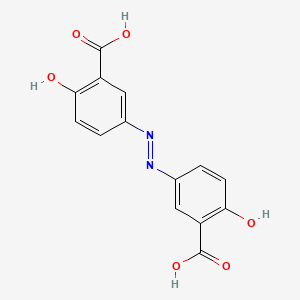

奥沙拉秦

描述

作用机制

奥沙拉秦通过在结肠中被裂解以释放美沙拉嗪发挥作用,美沙拉嗪抑制环氧合酶和脂氧合酶,减少前炎症因子如前列腺素和白三烯的产生 . 美沙拉嗪调节炎症反应的局部化学介质,尤其是白三烯,并且据推测也是自由基清除剂或肿瘤坏死因子抑制剂 .

类似化合物:

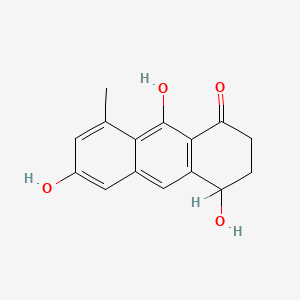

美沙拉嗪(5-氨基水杨酸): 奥沙拉秦的活性部分,直接用于治疗炎症性肠病.

柳氮磺胺吡啶: 一种前药,在被结肠细菌裂解后释放美沙拉嗪和磺胺吡啶.

巴柳氮: 另一种在结肠中释放美沙拉嗪的前药.

比较: 奥沙拉秦的独特之处在于它通过偶氮键将美沙拉嗪递送至结肠而不使用磺胺吡啶,从而降低了与磺胺吡啶相关的副作用风险 . 与柳氮磺胺吡啶不同,奥沙拉秦更容易被对柳氮磺胺吡啶过敏或不耐受的患者耐受 . 此外,临床试验表明奥沙拉秦的疗效与缓释美沙拉嗪相似 .

科学研究应用

生化分析

Biochemical Properties

Olsalazine comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . It works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Cellular Effects

Olsalazine exerts its effects on various types of cells, primarily those in the colon. It is understood that mesalamine, the active moiety of Olsalazine, mediates an anti-inflammatory action on epithelial cells of the colon . It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Olsalazine involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . This 5-ASA then inhibits cyclooxygenase and lipoxygenase, thereby reducing prostaglandin and leukotriene production . This results in the anti-inflammatory effect of Olsalazine .

Temporal Effects in Laboratory Settings

It has been reported that Olsalazine can decrease water and sodium absorption .

Dosage Effects in Animal Models

The effects of Olsalazine vary with different dosages in animal models

Metabolic Pathways

Olsalazine undergoes metabolic transformation in the body. Approximately 0.1% of an oral dose of Olsalazine is metabolized in the liver to olsalazine-O-sulfate . Mesalamine can undergo acetylation to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA, Ac-5-ASA) by the colonic epithelium .

Transport and Distribution

Olsalazine is not absorbed in the small intestine . Instead, it continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria

Subcellular Localization

Given that it is cleaved into 5-ASA in the colon, it is likely that it exerts its effects in the cellular compartments of the colon .

准备方法

化学反应分析

反应类型: 奥沙拉秦会发生各种化学反应,包括:

氧化: 奥沙拉秦可以被氧化形成不同的衍生物。

还原: 奥沙拉秦中的偶氮键可以被还原以释放美沙拉嗪。

取代: 奥沙拉秦可以发生取代反应以形成类似物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用二硫化钠等还原剂裂解偶氮键。

主要产物: 奥沙拉秦还原形成的主要产物是美沙拉嗪,它发挥治疗作用 .

相似化合物的比较

Mesalamine (5-aminosalicylic acid): The active moiety of olsalazine, used directly in the treatment of inflammatory bowel diseases.

Sulfasalazine: A prodrug that releases mesalamine and sulfapyridine upon cleavage by colonic bacteria.

Balsalazide: Another prodrug that releases mesalamine in the colon.

Comparison: Olsalazine is unique in that it delivers mesalamine to the colon without the use of sulfapyridine, reducing the risk of side effects associated with sulfapyridine . Unlike sulfasalazine, olsalazine is better tolerated by patients who are allergic to or intolerant of sulfasalazine . Additionally, olsalazine has been shown to have a similar efficacy to delayed-release mesalamine in clinical trials .

属性

IUPAC Name |

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBDLJCYGRGAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

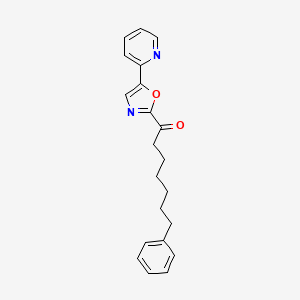

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6054-98-4 (di-hydrochloride salt) | |

| Record name | Olsalazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023391 | |

| Record name | Olsalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon. | |

| Record name | Olsalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15722-48-2 | |

| Record name | Olsalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15722-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olsalazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olsalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olsalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLSALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Sodium salt decomposes at 240 °C | |

| Record name | Olsalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

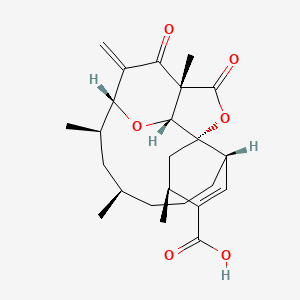

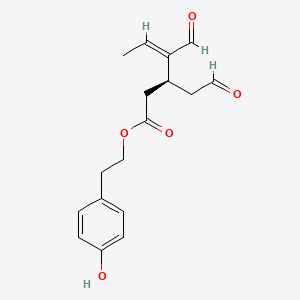

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

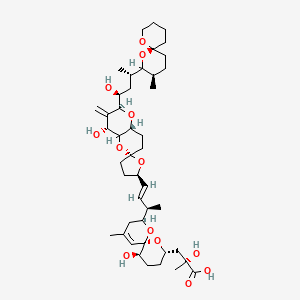

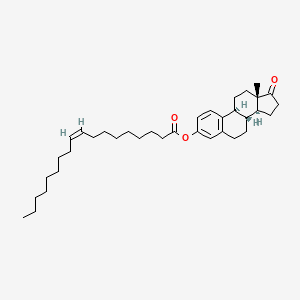

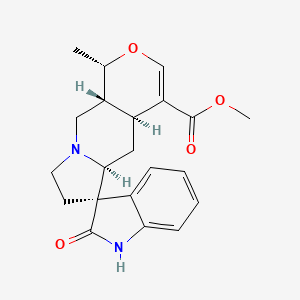

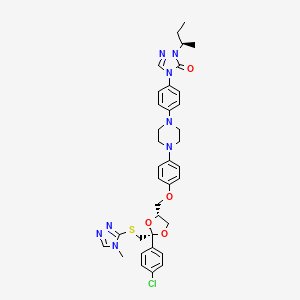

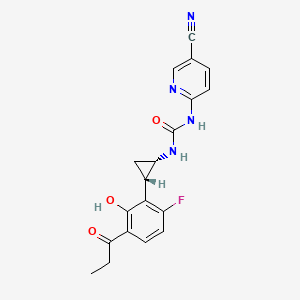

Feasible Synthetic Routes

Q1: What is olsalazine and what is its mechanism of action in inflammatory bowel disease (IBD)?

A1: Olsalazine is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. It acts as a prodrug, remaining largely unabsorbed until it reaches the colon. [] In the colon, bacterial enzymes cleave the azo bond, releasing two molecules of 5-ASA. [] While the exact mechanism of 5-ASA in IBD remains unclear, it is believed to exert anti-inflammatory effects by inhibiting prostaglandin and leukotriene synthesis, scavenging free radicals, and modulating immune cell function. []

Q2: Does olsalazine affect water and electrolyte absorption in the intestines?

A2: Yes, olsalazine can inhibit water and electrolyte absorption in the small intestine, which may explain the occurrence of diarrhea as a side effect in some patients. [, ] Studies have shown that olsalazine, at specific concentrations, can inhibit the absorption of water, sodium, chloride, and potassium in the jejunum and ileum. [, ] This effect is rapidly reversible. [, ]

Q3: Does olsalazine induce secretion in the intestines?

A3: Yes, in vitro studies using rabbit ileal mucosa have shown that olsalazine can stimulate anion secretion, suggesting a potential secretory effect contributing to diarrhea in some patients. [] Further studies are needed to fully understand the mechanisms and clinical relevance of this secretory effect.

Q4: How does the effect of olsalazine on intestinal absorption compare to sulfasalazine?

A4: While both olsalazine and sulfasalazine can affect intestinal absorption, their mechanisms of action differ. Olsalazine appears to primarily inhibit water and electrolyte absorption in the small intestine, whereas sulfasalazine exerts a more pronounced inhibitory effect on absorption in the jejunum. [] These differences might contribute to the different side effect profiles observed with these drugs.

Q5: What is the molecular formula and weight of olsalazine?

A5: Olsalazine has the molecular formula C14H10N2O6 and a molecular weight of 302.24 g/mol.

Q6: Is there any information on the material compatibility and stability of olsalazine under various conditions?

A6: The provided research articles primarily focus on the pharmacological and clinical aspects of olsalazine. More specialized studies are needed to thoroughly assess the material compatibility and stability of olsalazine under various storage and processing conditions.

Q7: How is olsalazine absorbed and metabolized in the body?

A7: Olsalazine exhibits minimal systemic absorption. [, ] After oral administration, it passes largely unabsorbed through the stomach and small intestine, reaching the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, ] The released 5-ASA is then further metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q8: Does food intake affect the absorption of olsalazine?

A8: While food intake may slightly diminish the already low absorption of olsalazine, this effect is not significant and doesn't appear to impact the overall bioavailability of 5-ASA. []

Q9: How is olsalazine eliminated from the body?

A9: Both 5-ASA and Ac-5-ASA are excreted in urine and feces. [] A small amount of unmetabolized olsalazine may also be found in the feces.

Q10: Does olsalazine impact renal function?

A10: While olsalazine generally exhibits a lower systemic load of 5-ASA compared to some mesalazine formulations, there are reports of minor glomerular or tubular renal impairment in a small number of patients treated long-term with olsalazine. []

Q11: Has olsalazine demonstrated efficacy in treating ulcerative colitis?

A11: Yes, numerous clinical trials have demonstrated the efficacy of olsalazine in inducing and maintaining remission in patients with ulcerative colitis. [, , , , , , , , , , , ] It has been shown to be effective in treating mild to moderate active disease and is comparable in efficacy to sulfasalazine. [, , , , , ]

Q12: Is olsalazine effective in treating Crohn's disease?

A12: One study found that olsalazine was not superior to placebo in maintaining remission of inactive Crohn's disease. [] Another study was unable to demonstrate significant improvement in patients with mild to moderate active Crohn's disease treated with olsalazine at a dose of 1 g twice daily. [, ]

Q13: Has olsalazine been studied in other conditions?

A13: Preliminary studies suggest that olsalazine may be beneficial in ankylosing spondylitis, although more research is needed. [, ] In vitro studies have also shown that olsalazine can inhibit cell proliferation and DNA methylation in canine lymphoid tumor cell lines, suggesting its potential as a chemotherapeutic agent. []

Q14: Is there any information available on resistance or cross-resistance mechanisms with olsalazine?

A14: The provided research primarily focuses on the efficacy and safety of olsalazine. Further investigation is needed to elucidate potential resistance mechanisms and cross-resistance patterns.

Q15: What are the common side effects of olsalazine?

A15: The most common side effect of olsalazine is dose-dependent diarrhea, which can be severe in some patients. [, , , , , , , , ] This side effect is thought to be related to the inhibition of water and electrolyte absorption in the small intestine. [, , ]

Q16: How does the structure of olsalazine contribute to its pharmacological properties?

A17: The azo bond in olsalazine is crucial for its site-specific delivery to the colon. [, ] This bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA. [, ]

Q17: Are there any known structure-activity relationships for olsalazine analogues?

A17: While the provided articles primarily focus on olsalazine, they hint at the importance of the azo bond for colonic delivery and the potential for modifications to influence the release and absorption of 5-ASA. Further studies focusing on olsalazine analogues would be needed to establish detailed structure-activity relationships.

Q18: What analytical methods are used to measure olsalazine and its metabolites?

A19: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of olsalazine, 5-ASA, and Ac-5-ASA in various biological samples, including plasma, urine, and fecal water. [, , , , ]

Q19: Are there specific methods for measuring olsalazine in fecal water?

A20: Yes, the equilibrium in vivo dialysis of feces method has been used to estimate intraluminal colonic concentrations of 5-ASA after olsalazine administration. [, ] This technique helps understand the drug's distribution and availability at its site of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。